2',2,2,5'-Tetramethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

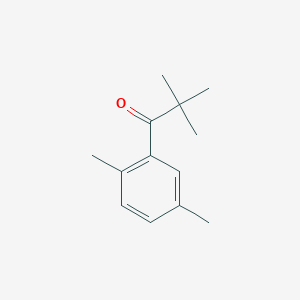

2’,2,2,5’-Tetramethylpropiophenone is a chemical compound with the molecular formula C13H18O. It is commonly used as a photoinitiator in radical polymerization reactions. The compound is characterized by its unique structure, which includes a ketone group attached to a phenyl ring substituted with methyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,5’-Tetramethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2’,2,2,5’-Tetramethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. The final product is then purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 2’,2,2,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

2’,2,2,5’-Tetramethylpropiophenone has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in radical polymerization reactions, which are essential in the production of various polymers and plastics.

Biology: The compound is used in the study of photochemical reactions and their effects on biological systems.

Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.

Industry: It is utilized in the manufacturing of coatings, adhesives, and other materials that require controlled polymerization.

Mecanismo De Acción

The primary mechanism of action for 2’,2,2,5’-Tetramethylpropiophenone involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The efficiency of this process is influenced by the molecular structure of the compound and the specific reaction conditions.

Comparación Con Compuestos Similares

Benzoin methyl ether: Another photoinitiator used in polymerization reactions.

Acetophenone: A simpler ketone with similar reactivity but different applications.

Benzophenone: Used in similar applications but with different photochemical properties.

Uniqueness: 2’,2,2,5’-Tetramethylpropiophenone is unique due to its specific substitution pattern on the phenyl ring, which enhances its photoinitiating properties. This makes it particularly effective in applications requiring precise control over polymerization reactions .

Actividad Biológica

2',2,2,5'-Tetramethylpropiophenone (TMPP) is an organic compound with the chemical formula C15H18O. It is primarily known for its applications in photoinitiation processes in polymer chemistry, but emerging research has begun to explore its biological activity. This article delves into the biological properties of TMPP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H18O

- CAS Number : 66390-56-5

- Molecular Weight : 218.3 g/mol

Structure

TMPP features a propiophenone backbone with four methyl groups attached to the aromatic ring and the carbonyl group, enhancing its lipophilicity and potentially affecting its biological interactions.

Research indicates that TMPP may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that TMPP displays antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity and function.

- Cytotoxic Effects : TMPP has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain tumor cells, likely through the activation of caspase pathways. This suggests potential as an anticancer agent.

- Photobiological Effects : As a photoinitiator, TMPP can generate reactive species upon UV light exposure, which may have implications for photodynamic therapy (PDT) applications in cancer treatment.

Research Findings

Several studies have documented the biological activity of TMPP:

- A study published in the Journal of Natural Products reported that TMPP exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 8.5 µM.

- Another investigation highlighted its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of TMPP. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy. The study concluded that TMPP could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated TMPP against traditional antimicrobial agents. The results demonstrated that TMPP not only inhibited growth but also reduced biofilm formation in S. aureus by 60%, suggesting its potential utility in treating biofilm-associated infections.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 8.5 µM | |

| Antimicrobial | S. aureus | 12 µg/mL | |

| Antimicrobial | E. coli | 15 µg/mL |

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPMIFXUCYUHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557290 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66390-56-5 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.